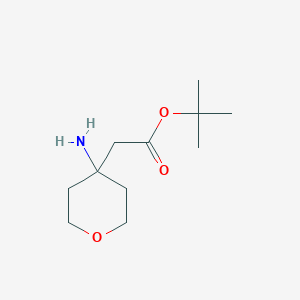

Tert-butyl 2-(4-aminooxan-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-aminooxan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-11(12)4-6-14-7-5-11/h4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEXFDLQKJSFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888969-01-4 | |

| Record name | tert-butyl 2-(4-aminooxan-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of Tert Butyl 2 4 Aminooxan 4 Yl Acetate

Reactivity of the Primary Amine Functional Group

The primary amine on the oxane ring is a potent nucleophile, making it a focal point for a variety of derivatization strategies. Its reactions are central to building molecular complexity and introducing new functionalities.

The primary amine readily undergoes acylation or amidation when treated with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form stable amide bonds. Direct amidation with carboxylic acids is typically facilitated by peptide coupling reagents (e.g., DCC, EDC) or can be achieved catalytically. rsc.org The use of tert-butyl acetate (B1210297) as a solvent has been shown to be effective for catalytic direct amidation reactions, which is relevant given the structure of the title compound. rsc.org Furthermore, methods for the amidation of esters using bases like potassium tert-butoxide have been developed, highlighting a range of conditions available for such transformations. organic-chemistry.org

Table 1: Representative Amidation and Acylation Reactions

| Acylating Agent | Reaction Conditions | Resulting Product Structure |

|---|---|---|

| Acetyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | R-NH-C(=O)CH₃ |

| Benzoic Acid | Coupling Agent (e.g., EDC, HOBt), Aprotic Solvent (e.g., DMF) | R-NH-C(=O)Ph |

| Acetic Anhydride | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM) | R-NH-C(=O)CH₃ |

The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to overalkylation. cerritos.edu

A more controlled method for synthesizing secondary amines is through reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The subsequent in-situ reduction of the imine with a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, yields the corresponding secondary amine. nih.gov This strategy is highly versatile, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used. To prevent the secondary amine product from reacting further, it can be trapped with an electrophilic reagent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov

Table 2: Examples of Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Resulting Product Structure |

|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride (STAB) | R-NH-CH₃ |

| Acetone | Sodium Cyanoborohydride (NaBH₃CN) | R-NH-CH(CH₃)₂ |

| Cyclohexanone | Sodium Triacetoxyborohydride (STAB) | R-NH-(c-C₆H₁₁) |

The primary amine is a key functional group for the construction of nitrogen-containing heterocyclic systems. Through condensation reactions with appropriate bifunctional reagents, a variety of ring systems can be synthesized. For instance, reaction with diketones or their equivalents can lead to the formation of pyrroles or other five- and six-membered heterocycles. The synthesis of complex molecules like thio-1,3,4-oxadiazol-2-yl derivatives often begins with reactions involving an amine, which is first protected and then reacted with reagents like carbon disulfide to build the heterocyclic core. ijcr.inforesearchgate.net

Table 3: Potential Heterocyclic Ring Syntheses

| Reagent | Potential Heterocyclic Product |

|---|---|

| 2,5-Hexanedione (Acetonylacetone) | N-substituted Pyrrole |

| Carbon Disulfide, followed by cyclization reagents | Substituted Thiazole or Oxadiazole derivatives |

| Phthalic Anhydride | Phthalimide derivative |

Transformations Involving the Tert-butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids. Its primary mode of reactivity is cleavage to reveal the free carboxylic acid, which can then undergo further transformations.

The most common transformation of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid. Due to the steric hindrance of the tert-butyl group, this reaction is resistant to base-mediated saponification but is readily achieved under acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are typically used for efficient and clean deprotection. researchgate.net Alternatively, Lewis acids like zinc bromide (ZnBr₂) can be employed for chemoselective cleavage of tert-butyl esters, sometimes in the presence of other acid-sensitive groups. researchgate.net

Transesterification, the conversion of one ester to another, is also a viable pathway. This can be accomplished under acidic conditions with an excess of another alcohol. Boron-based catalysts, such as B(C₆F₅)₃, have been shown to effectively catalyze the transesterification of tert-butyl esters under mild conditions. rsc.org Lipase-catalyzed transesterification processes have also been explored, offering a biocatalytic route for this transformation. nih.gov

Table 4: Representative Ester Transformations

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (Deprotection) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Carboxylic Acid (-COOH) |

| Hydrolysis (Deprotection) | Aqueous Phosphoric Acid (H₃PO₄) | Carboxylic Acid (-COOH) organic-chemistry.org |

| Transesterification | Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄) | Methyl Ester (-COOCH₃) |

| Transesterification | Ethanol (EtOH), B(C₆F₅)₃ Catalyst | Ethyl Ester (-COOCH₂CH₃) rsc.org |

Following hydrolysis of the tert-butyl ester to the free carboxylic acid, decarboxylation (the removal of the carboxyl group as CO₂) can be pursued. The stability of the resulting carbanion intermediate is a key factor in the feasibility of this reaction. For the carboxylic acid derived from Tert-butyl 2-(4-aminooxan-4-yl)acetate, decarboxylation would likely require forcing conditions, such as high temperatures. Thermolytic cleavage of t-butyl esters in specific solvents can lead directly to decarboxylated products in some cases. researchgate.net However, without an activating group to stabilize a negative charge on the adjacent carbon, this transformation is generally challenging. More specialized methods, such as Barton radical decarboxylation, could be employed if necessary, but these involve conversion of the carboxylic acid to a more reactive intermediate first.

Modifications and Stability of the Oxane Ring System

Stereochemical Transformations within the Oxane Ring

The stereochemistry of the oxane ring is defined by its adoption of a stable chair conformation, which minimizes torsional and steric strain. In this compound, the C4 position is a quaternary carbon, substituted with both an amino group and an acetate side chain. This structural feature precludes epimerization or other stereochemical inversions at the C4 center without cleavage of a carbon-carbon bond.

While the parent compound lacks stereocenters on the oxane ring itself, the principles of stereochemical control are critical when considering substituted analogs. For instance, the introduction of substituents at the C2, C3, C5, or C6 positions would create chiral centers. Any subsequent transformations on such derivatives would need to account for the stereochemical influence of the existing centers. Reactions involving chiral substrates or reagents can lead to diastereomerically pure products, a critical aspect in the synthesis of complex biologically active molecules. mdpi.com The stereoselectivity of such reactions is often governed by the steric hindrance imposed by the ring's conformation and the electronic nature of the substituents. mdpi.com

Ring-Opening and Rearrangement Reactions

Consistent with the stability of saturated ethers, the oxane ring is resistant to cleavage under neutral or basic conditions. Ring-opening reactions necessitate the use of strong protic or Lewis acids, which can activate the ring oxygen by protonation or coordination.

The mechanism for acid-catalyzed ring-opening typically involves the following steps:

Protonation of the Ring Oxygen: The ether oxygen is protonated by a strong acid, converting it into a good leaving group (an oxonium ion).

Nucleophilic Attack: A nucleophile attacks one of the adjacent electrophilic carbons (C3 or C5). This proceeds via a mechanism with SN2 or SN1 characteristics, depending on the substitution pattern and reaction conditions.

Ring Cleavage: The carbon-oxygen bond is broken, leading to a ring-opened product.

A plausible mechanism for the ring opening of a substituted tetrahydropyran (B127337) structure has been proposed in the context of atmospheric degradation, involving radical attack. researchgate.net In synthetic chemistry, Lewis acids can also facilitate ring cleavage, as seen in reactions with N-heterocyclic carbene–boryl trifluoromethanesulfonates that can open THF rings. rsc.org While less strained than oxetanes, the principles of acid-catalyzed intramolecular opening could theoretically be applied to form other ring systems if a suitable internal nucleophile were present. acs.orgresearchgate.net

Rearrangement reactions of the oxane ring are uncommon due to its inherent stability. Such transformations would typically require specific functional groups that could promote intramolecular shifts or rearrangements, which are absent in the parent compound.

Multi-functional Derivatization Strategies for this compound

The presence of a primary amine and a tert-butyl ester group provides this compound with two distinct points for chemical modification. The significant difference in the reactivity of these groups allows for highly selective, or "chemoselective," functionalization.

Chemoselective Functionalization of Amine and Ester

The primary amine is nucleophilic and basic, while the tert-butyl ester is sterically hindered and susceptible to cleavage only under strongly acidic conditions. This orthogonality is the foundation for its use as a versatile building block.

Reactions at the Amine Group: The primary amine can readily undergo a variety of standard transformations under conditions that leave the tert-butyl ester intact. These include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base to form amides.

N-Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to yield stable sulfonamides.

Carbamate Formation: Reaction with reagents like di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine, a common strategy in peptide synthesis.

Reactions at the Ester Group: The tert-butyl ester serves as a protecting group for the carboxylic acid. Its primary mode of reaction is cleavage under acidic conditions. organic-chemistry.org

Acid-Catalyzed Hydrolysis/Cleavage: Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) efficiently cleaves the ester. The mechanism involves protonation of the ester oxygen followed by the elimination of isobutylene (B52900), which is a stable carbocation. This reaction is highly selective, as the amine group is simultaneously protonated to form an unreactive ammonium (B1175870) salt. Lewis acids, such as zinc bromide (ZnBr₂), can also be used for chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile groups. researchgate.net

The following table summarizes the chemoselective reactions possible for this compound.

| Functional Group | Reaction Type | Typical Reagents | Conditions | Resulting Product | Ester Intact? | Amine Intact? |

| Amine | N-Acylation | Acetyl chloride, Et₃N | DCM, 0 °C to RT | N-acetyl derivative | Yes | No |

| Amine | N-Sulfonylation | Tosyl chloride, Pyridine | DCM, 0 °C to RT | N-tosyl derivative | Yes | No |

| Amine | Carbamate Formation | Boc₂O, Et₃N | THF or DCM, RT | N-Boc derivative | Yes | No |

| Amine | Reductive Amination | Acetone, NaBH(OAc)₃ | DCE, RT | N-isopropyl derivative | Yes | No |

| Ester | Acidolysis | Trifluoroacetic Acid (TFA) | DCM, RT | Carboxylic acid | No | Yes (as salt) |

| Ester | Lewis Acid Cleavage | ZnBr₂ | DCM, RT | Carboxylic acid | No | Yes (as salt) |

Table generated based on established principles of organic functional group reactivity. organic-chemistry.orgresearchgate.netinterchim.fr

Tandem Reactions and One-Pot Syntheses

The orthogonal reactivity of the functional groups in this compound makes it an ideal candidate for tandem or one-pot reactions, which enhance synthetic efficiency by avoiding the isolation of intermediates. mdpi.com

A hypothetical one-pot sequence could involve the initial functionalization of the amine group, followed by a change in reaction conditions to induce a subsequent transformation. For example, the amine could be acylated under basic conditions, after which the direct addition of a strong acid to the reaction mixture would facilitate the cleavage of the tert-butyl ester, yielding an N-acylated amino acid in a single vessel.

Furthermore, this compound could serve as a substrate in multicomponent tandem reactions. Such processes can construct complex molecular architectures with high atom economy. rsc.orgscience.gov For instance, the amine could act as an initial nucleophile in a cascade reaction. Drawing parallels from other N-protected α-amino esters, it is conceivable that the ester could be reduced to an aldehyde in situ with a reagent like DIBAL-H, which could then immediately undergo an olefination reaction (e.g., a Wittig reaction) without isolation of the typically unstable amino aldehyde intermediate. beilstein-journals.org This type of tandem reduction-olefination process provides rapid access to allylic amines from amino acid precursors. beilstein-journals.org The development of such one-pot protocols is a key area of modern synthetic chemistry, aiming to streamline the synthesis of complex molecules. acs.org

Stereochemistry and Chiral Aspects of Tert Butyl 2 4 Aminooxan 4 Yl Acetate and Analogues

Enantioselective Synthesis Approaches to Chiral Oxane Derivatives

The creation of specific enantiomers of chiral oxane derivatives is a significant challenge in synthetic organic chemistry. Various strategies have been developed to achieve high levels of enantioselectivity.

One prominent approach involves the asymmetric desymmetrization of prochiral oxetanes. For instance, a chiral Brønsted acid catalyst can facilitate the intramolecular desymmetrization of an oxetane (B1205548) by a well-positioned internal nucleophile, such as sulfur or selenium, to generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.gov This method has proven effective for the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes, which are structurally analogous to oxanes. nsf.gov

Another powerful technique is the asymmetric Corey–Chaykovsky epoxidation of a methyl ketone, followed by a ring expansion of the resulting chiral epoxide to yield a chiral oxetane. acs.org This one-pot enantioselective synthesis has demonstrated the ability to produce 2,2-disubstituted oxetanes with high enantiomeric excess (ee). acs.org

Catalytic enantioselective additions of carbon nucleophiles to ketones represent a further strategy. nih.gov For example, iridium-catalyzed reductive coupling of allylic acetates with oxetanone can produce chiral α-stereogenic oxetanols. nih.gov Similarly, copper-catalyzed enantioselective additions of organomagnesium reagents to ketones have been developed for the synthesis of chiral tertiary alcohols, a key structural feature in many oxane derivatives. nih.gov

The use of chiral auxiliaries is a classic and effective method. A synthetic route can employ a chiral auxiliary, such as (R)-2-phenylglycinol, to direct the stereochemical outcome of a reaction. For example, in the synthesis of α-chiral bicyclo[1.1.1]pentanes, a Strecker reaction involving a chiral auxiliary led to the formation of a mixture of diastereomers that could be separated. nih.gov

Interactive Data Table: Comparison of Enantioselective Synthesis Methods

| Method | Catalyst/Auxiliary | Key Transformation | Achieved Enantioselectivity (ee) | Reference |

| Asymmetric Desymmetrization | Chiral Brønsted Acid | Intramolecular oxetane ring-opening | Excellent | nsf.gov |

| Asymmetric Epoxidation | Chiral Sulfonium Ylide | Corey–Chaykovsky epoxidation/ring expansion | High | acs.org |

| Catalytic Reductive Coupling | Iridium Complex | Addition of allylic acetate (B1210297) to oxetanone | High | nih.gov |

| Chiral Auxiliary | (R)-2-phenylglycinol | Strecker reaction | Diastereomeric mixture | nih.gov |

Diastereoselective Control in Oxane Ring Formation and Functionalization

Achieving diastereoselective control is crucial when multiple stereocenters are present or being formed in the oxane ring and its side chains. The relative orientation of substituents significantly impacts the molecule's properties.

Substrate-controlled reactions are a common strategy where the existing stereochemistry of the starting material dictates the stereochemical outcome of subsequent transformations. For instance, the ring-closing metathesis (RCM) of prochiral alcohols can be directed by a temporary silicon tether to achieve diastereoselectivity. researchgate.net This approach has been used to construct cis-1,4-silaketals with high diastereomeric ratios. researchgate.net

Catalyst-controlled diastereoselection offers an alternative approach where an achiral catalyst can be used with a chiral substrate to selectively form one diastereomer over another. For example, an intramolecular aza-Michael reaction using an achiral Pd(II) complex or a strong Brønsted acid catalyst on chiral substrates can selectively produce either cis or trans 3,5-disubstituted nitrogen-containing heterocycles. nih.gov

The formation of the oxane ring itself can be highly diastereoselective. For example, a rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates produces bicyclic unsaturated nitroso acetals with excellent diastereoselectivity. mdpi.com The stereochemistry of this reaction is rationalized by the approach of the bulky vinyl-rhodium moiety from the less hindered face of the dipole. mdpi.com

Chiral Resolution Techniques for Enantiomeric Separation

When a racemic mixture of a chiral oxane derivative is produced, chiral resolution techniques are employed to separate the enantiomers.

The most common method is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org The chiral resolving agent is then removed to yield the pure enantiomers. wikipedia.org Commonly used chiral resolving agents for amines are chiral acids like (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid. libretexts.org

Chiral chromatography is another powerful technique for separating enantiomers. nih.govdrpress.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Preparative-scale chromatography, including supercritical fluid chromatography (SFC), has been developed to enhance productivity and reduce solvent consumption. nih.gov

Kinetic resolution is a process where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. This method can be highly effective but is limited by a theoretical maximum yield of 50% for the unreacted enantiomer.

Configurational Stability and Stereochemical Assignment

The configurational stability of the stereocenters in tert-butyl 2-(4-aminooxan-4-yl)acetate and its analogues is crucial for their applications. A configurationally stable stereocenter will not readily undergo inversion under normal conditions. The quaternary carbon at the C4 position of the oxane ring is generally expected to be configurationally stable.

The stereochemical behavior of intermediates in a synthetic pathway can significantly impact the final product's stereochemistry. researchgate.net For instance, the configurational stability of chiral organolithium reagents, which can be intermediates in the synthesis of complex molecules, is highly dependent on factors like intramolecular chelation. researchgate.net

The assignment of the absolute configuration of a chiral molecule is typically determined using techniques such as X-ray crystallography or by comparison with a known standard using spectroscopic methods like NMR in the presence of a chiral solvating agent (e.g., Mosher's esters). libretexts.org

The conformation of the oxane ring is also an important stereochemical aspect. Substituted oxetane rings, for example, tend to adopt a puckered conformation to relieve unfavorable eclipsing interactions. acs.org The presence of fluorine in a molecule can significantly influence its stereochemical behavior and conformational stability through effects like the gauche effect and intramolecular hydrogen bonding. beilstein-journals.org

Influence of Stereochemistry on Reaction Pathways and Derivatization

The stereochemistry of an oxane derivative can profoundly influence its reactivity and the pathways of subsequent derivatization reactions. The spatial arrangement of substituents can dictate the accessibility of reactive sites and the stereochemical outcome of reactions.

For example, in low-temperature oxidation processes, the stereochemistry of cyclic ethers like oxiranes can significantly affect the reaction kinetics. researchgate.net The inclusion of diastereomers in reaction mechanisms can lead to notable differences in predicted outcomes, such as ignition delay times. researchgate.net

The derivatization of a chiral oxane can proceed with either retention or inversion of configuration at a stereocenter, depending on the reaction mechanism. For instance, nucleophilic substitution reactions can proceed via an SN2 mechanism, which results in inversion of configuration, or an SN1 mechanism, which can lead to racemization. The choice of reagents and reaction conditions can often be used to control the stereochemical outcome.

An in-depth analysis of the chemical compound this compound requires sophisticated analytical techniques to confirm its structure, assess its purity, and analyze its isomeric composition. This article details the advanced analytical and spectroscopic methodologies employed for the comprehensive characterization of this molecule.

Computational Chemistry and Mechanistic Investigations of Tert Butyl 2 4 Aminooxan 4 Yl Acetate

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in understanding the reactivity and potential synthetic pathways involving Tert-butyl 2-(4-aminooxan-4-yl)acetate. Methods like Density Functional Theory (DFT) are employed to model reaction coordinates, identify transition states, and calculate activation energies, providing a microscopic view of chemical transformations.

Key Research Findings:

Reaction Energetics: DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to map the potential energy surface for reactions such as N-alkylation or acylation of the amino group. These calculations help determine whether a proposed reaction is thermodynamically favorable and kinetically feasible.

Transition State Geometry: By locating the transition state structures, researchers can understand the precise geometry of the molecule at the peak of the reaction barrier. This information is crucial for explaining stereochemical outcomes and for designing catalysts that can lower the activation energy.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For this compound, the HOMO is typically localized on the nitrogen atom of the amino group, identifying it as the primary nucleophilic center. The LUMO distribution indicates likely sites for electrophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability. ekb.eg

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Energy of Reactants | -785.45 | B3LYP/6-31G(d) |

| Energy of Transition State | -760.20 | B3LYP/6-31G(d) |

| Energy of Products | -800.10 | B3LYP/6-31G(d) |

| Activation Energy (ΔE‡) | 25.25 | B3LYP/6-31G(d) |

| Reaction Energy (ΔEr) | -14.65 | B3LYP/6-31G(d) |

Conformational Analysis of the Oxane Ring and its Substituents

The three-dimensional structure of this compound is dictated by the conformational preferences of the six-membered oxane ring and its bulky substituents. Understanding these preferences is vital as the molecule's shape directly influences its biological activity and physical properties.

Key Research Findings:

Chair Conformation: Like cyclohexane, the oxane ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. utdallas.edu The presence of the oxygen heteroatom, however, slightly alters bond lengths and angles compared to cyclohexane.

Axial vs. Equatorial Substituents: The two substituents at the C4 position—the amino group and the tert-butyl acetate (B1210297) group—can occupy either axial or equatorial positions. Due to steric hindrance, large substituents overwhelmingly prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. openochem.orgyoutube.com

A-Values: The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value." The tert-butyl group is known to have a very high A-value, effectively "locking" the conformation of the ring. It is therefore highly probable that the tert-butyl acetate group will occupy an equatorial position. The smaller amino group would consequently be forced into the axial position. Quantum chemical calculations can precisely determine the energy difference between these conformers. masterorganicchemistry.com

| Conformer | Tert-butyl acetate Position | Amino Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| I | Equatorial | Axial | 0.00 (Most Stable) |

| II | Axial | Equatorial | +5.2 |

Molecular Docking and Ligand-Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. acs.org This is essential for assessing the potential of this compound as a pharmacologically active agent.

Key Research Findings:

Binding Pose Prediction: Docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like intermolecular forces. This identifies the most likely binding mode.

Interaction Analysis: Post-docking analysis reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:

Hydrogen Bonding: The amino group and the ester carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. nih.gov

Hydrophobic Interactions: The tert-butyl group and parts of the oxane ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Binding Affinity Estimation: The docking score provides an estimate of the binding affinity. Lower scores typically indicate more favorable binding. These studies can guide the rational design of more potent analogs by suggesting modifications that enhance binding interactions. ajms.iq

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | 2 | ASP-145, LYS-88 |

| Hydrophobic Interactions | 4 | LEU-34, VAL-76, ILE-120 |

| Inhibitory Constant (Ki) (Predicted) | 1.2 µM | - |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of spectroscopic data, such as NMR and IR spectra, which are crucial for the structural characterization of molecules. nih.gov These predictions serve as a powerful complement to experimental measurements.

Key Research Findings:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net By computing the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the proposed structure and assign specific signals to the correct atoms.

IR Vibrational Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. dergipark.org.tr These calculations can predict the positions of key absorption bands, such as the N-H stretches of the amine, C=O stretch of the ester, and C-O-C stretches of the oxane ring. A scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical models. researchgate.net

| Carbon Atom | Predicted (GIAO/B3LYP) | Experimental (Hypothetical) |

|---|---|---|

| C=O (Ester) | 171.5 | 170.8 |

| C-quaternary (Oxane) | 58.2 | 57.9 |

| -O-C(CH₃)₃ | 81.3 | 80.7 |

| -CH₂- (Oxane) | 35.4 | 35.1 |

| -C(CH₃)₃ | 28.1 | 28.3 |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering critical insights into its stability, conformational flexibility, and interactions with its environment, particularly with solvent molecules. acs.org

Key Research Findings:

Solvation Effects: MD simulations explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). This reveals how the solvent organizes around the solute and helps to stabilize different conformations. The simulations can show the formation and lifetime of hydrogen bonds between the molecule's polar groups and water. nih.gov

Conformational Dynamics: While quantum mechanics can find energy minima, MD simulations explore the conformational landscape of the molecule at a given temperature. By tracking atomic positions over time, these simulations can reveal transitions between different low-energy conformers and the flexibility of the oxane ring and its side chains. nih.gov

Stability Assessment: The stability of a particular conformation or a ligand-protein complex can be assessed by running MD simulations and analyzing metrics like the Root Mean Square Deviation (RMSD). A stable RMSD over the course of the simulation indicates that the structure is not undergoing major changes and is in a stable state. ajms.iq

| Metric | Average Value | Interpretation |

|---|---|---|

| RMSD of the Oxane Ring | 1.2 Å | Stable chair conformation maintained |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Indicates solvent exposure |

| Solute-Water Hydrogen Bonds | 4.5 | Strong interaction with aqueous environment |

| Radius of Gyration | 4.8 Å | Measure of molecular compactness |

Tert Butyl 2 4 Aminooxan 4 Yl Acetate As a Key Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental components of numerous natural products, pharmaceuticals, and agrochemicals. rsc.org The development of efficient synthetic routes to these structures is a primary focus of organic chemistry. rsc.org While direct examples of the use of tert-butyl 2-(4-aminooxan-4-yl)acetate in the synthesis of a wide array of nitrogen-containing heterocycles are not extensively documented in publicly available literature, its structure suggests significant potential. The primary amino group can serve as a key nucleophile or as a precursor to other nitrogen functionalities necessary for cyclization reactions to form rings such as pyrrolidines, piperidines, and azepines.

For instance, related structures containing a piperazine ring, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, have been synthesized to create pharmacologically useful cores. nih.gov The synthesis of various nitrogen-containing heterocycles often involves the use of chiral N-tert-butanesulfinyl imines as intermediates, highlighting the importance of the amine functionality in asymmetric synthesis. beilstein-journals.org The bifunctional nature of this compound, with its amine and ester groups, allows for sequential reactions to build complex heterocyclic systems.

Application in Peptide and Peptidomimetic Chemistry

Peptides and peptidomimetics are crucial in drug discovery and development. The synthesis of these molecules often relies on the use of amino acid building blocks with protecting groups to control the sequence of amide bond formation. The tert-butyl group is a common acid-labile protecting group for the carboxylic acid functionality of amino acids in solid-phase peptide synthesis (SPPS). peptide.compeptide.com

While this compound is not a standard amino acid, its structure lends itself to incorporation into peptide or peptidomimetic backbones. The amino group can be acylated to form a peptide bond, and the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further elongation or modification. The oxane ring introduces a non-natural, cyclic constraint into a peptide chain, which can be a valuable strategy for improving metabolic stability and receptor-binding affinity. The development of novel building blocks, including those with modified backbones, is an active area of research in peptidomimetic chemistry. scispace.com

Precursor to Pharmaceutical Intermediates and Drug Candidates

The utility of this compound and its analogs is most prominently demonstrated in their role as precursors to valuable pharmaceutical intermediates and drug candidates.

A closely related analog, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate , is a well-established key intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin (B1662188). internationaljournalssrg.orgresearchgate.netchemicalbook.com This chiral building block contains the necessary stereochemistry for the side chain of Atorvastatin. internationaljournalssrg.orgresearchgate.net

The synthesis of this key intermediate has been the subject of extensive research, with various synthetic routes developed to improve efficiency and yield. researchgate.net One approach involves the Henry reaction of nitromethane (B149229) with tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate (B1210297), followed by reduction of the nitro group to the amine. researchgate.net Another method utilizes an asymmetric hydrogenation step with a Ru-BINAP complex catalyst. internationaljournalssrg.org The table below summarizes key synthetic strategies for this important intermediate.

| Starting Material | Key Reaction(s) | Reference |

| (R)-epichlorohydrin | Blaise reaction, Raney Ni catalyzed hydrogenation | researchgate.net |

| N-carbobenzyloxy-B-alanine | Asymmetric hydrogenation using Ru-BINAP | internationaljournalssrg.org |

| tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate | Henry reaction, sodium borohydride reduction, catalytic hydrogenation | researchgate.net |

The amino group of this intermediate is then utilized in a Paal-Knorr pyrrole synthesis to construct the core of the Atorvastatin molecule. researchgate.net

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that have emerged as promising targets for cancer and inflammatory diseases. nih.govgoogle.com Small molecule inhibitors of BRD4 have shown significant therapeutic potential. nih.govnih.gov A patent for novel BRD4 inhibitors describes the use of tert-butyl acetate derivatives in their synthesis, suggesting that building blocks like this compound could be valuable in this area. google.com

Similarly, protein kinases are critical targets in drug discovery, particularly for cancer therapies. nih.gov The synthesis of selective kinase inhibitors often involves the construction of complex heterocyclic scaffolds. A series of macrocyclic Tyk2 kinase inhibitors were synthesized using a highly functionalized 2-pyrrolidinone derived from a tert-butyl carboxylate precursor. researchgate.net This demonstrates the potential utility of tert-butyl ester-containing building blocks in the development of novel kinase inhibitors.

Use in Linker Chemistry and Bioconjugation Strategies

Linker chemistry is essential for the development of antibody-drug conjugates (ADCs), which combine the targeting specificity of an antibody with the potency of a cytotoxic drug. nih.gov The linker plays a crucial role in the stability and release of the drug. nih.gov Bifunctional linkers possess two reactive groups that allow for the connection of the antibody and the drug.

A related compound, tert-butyl 2-(4-aminophenyl)acetate , is categorized as a bifunctional rigid linker. bldpharm.com This suggests that the core structure of an amino group and a protected carboxylic acid is well-suited for applications in linker technology. The amino group can be functionalized to attach to a payload, while the tert-butyl ester can be deprotected and activated to couple with an antibody or another biomolecule. The oxane ring in this compound could provide a more hydrophilic and flexible spacer compared to a rigid phenyl ring.

Contribution to Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. google.com The success of combinatorial synthesis relies on the availability of versatile building blocks that can be systematically combined in a repetitive manner.

While there is no direct evidence in the searched literature of this compound being used in a major combinatorial library synthesis, its bifunctional nature makes it an ideal candidate for such applications. The primary amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, while the tert-butyl ester can be deprotected to reveal a carboxylic acid that can then be reacted with a library of amines. This "two-directional" reactivity allows for the generation of a large number of diverse compounds from a single starting scaffold.

Future Perspectives and Emerging Research Directions for Tert Butyl 2 4 Aminooxan 4 Yl Acetate

Exploration of Novel Bioactive Analogues

The core structure of Tert-butyl 2-(4-aminooxan-4-yl)acetate, which combines an amino acid derivative with a spirocyclic ether, presents a promising starting point for the development of new therapeutic agents. Spirocycles are of growing interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to improved target specificity and better physicochemical properties compared to flat aromatic structures. Research into oxa-spirocycles has demonstrated that the incorporation of an oxygen atom into the spirocyclic unit can significantly enhance water solubility and reduce lipophilicity, which are desirable attributes for drug candidates. rsc.org

Future research is likely to focus on systematic modifications of the parent scaffold to explore the structure-activity relationship (SAR). Key areas for analogue development include:

Alterations to the Oxane Ring: The oxane ring could be replaced with other heterocyclic systems, such as piperidine (B6355638) or cyclohexane, to probe the influence of the heteroatom and ring conformation on biological targets. Furthermore, substitution on the oxane ring itself could provide additional vectors for modifying the molecule's properties.

Ester Group Variation: The tert-butyl ester, while providing steric bulk and influencing solubility, can be hydrolyzed to the corresponding carboxylic acid or transesterified to other forms. Converting the ester to an amide or other bioisosteres could enhance metabolic stability and introduce new interactions with biological targets.

The synthesis of such analogues would build upon established methods for creating spirocyclic systems and peptide coupling chemistries. researchgate.netrsc.org The resulting library of compounds could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel bioactive agents.

Table 1: Potential Modifications of this compound for Bioactive Analogue Exploration

| Molecular Scaffold Position | Potential Modification | Desired Outcome |

| Primary Amine (-NH2) | Acylation, Alkylation, Sulfonylation | Modulate binding interactions, improve cell permeability |

| Oxane Ring | Replacement with other cycloalkanes/heterocycles | Alter spatial arrangement, solubility, and metabolic stability |

| Tert-butyl Ester | Hydrolysis to Carboxylic Acid, Conversion to other esters/amides | Improve metabolic stability, introduce new interaction points |

Development of Advanced Functional Materials Incorporating the Compound

The bifunctional nature of this compound, possessing both a primary amine and an ester group, makes it a candidate monomer for the synthesis of novel polymers. Amine-functionalized monomers are crucial building blocks for advanced polymers used in biomedical engineering, specialty coatings, and other high-performance applications. polysciences.compolysciences.com

Emerging research directions could involve using this compound in polymerization reactions:

Polyamide Synthesis: The primary amine can react with dicarboxylic acids or their derivatives to form polyamides. The rigid spirocyclic oxane unit in the polymer backbone would be expected to influence the material's thermal properties, such as the glass transition temperature, and its mechanical characteristics.

Poly(β-amino ester)s (PBAEs): This compound could undergo Michael addition with diacrylates to form PBAEs. These polymers are known for their biodegradability and are extensively investigated for gene delivery applications. acs.org The oxane moiety could enhance the biocompatibility and tune the degradation rate of the resulting polymer.

Surface Modification: The amine group allows the molecule to be grafted onto surfaces of other materials (e.g., silica, gold nanoparticles) to impart specific functionalities, such as altered hydrophilicity or sites for further chemical conjugation.

The incorporation of the oxane ring is particularly noteworthy, as cyclic ethers like oxetanes are being explored for creating advanced functional materials such as liquid crystalline networks with unique properties. rsc.orgtue.nl The presence of the bulky tert-butyl group could also be leveraged to control polymer chain packing and modify the free volume within the material, impacting properties like gas permeability.

Applications in Chemical Biology and Target Validation

In the field of chemical biology, small molecules are essential tools for probing biological systems and validating new drug targets. broadinstitute.org this compound can serve as a versatile scaffold for the design and synthesis of chemical probes to investigate cellular pathways and mechanisms of action. mskcc.org

Future applications in this area could include:

Development of Chemical Probes: The primary amine provides a convenient handle for attaching reporter tags, such as fluorophores or biotin, or reactive groups for photo-affinity labeling. Such probes would enable researchers to track the molecule's localization within cells, identify its binding partners through pull-down assays, and map its interaction sites on target proteins. youtube.com

Small Molecule Library Synthesis: By systematically creating derivatives as described in section 8.1, a focused library of compounds can be generated. This library can be used in phenotypic screens to identify molecules that elicit a desired biological response (e.g., inhibition of cancer cell growth). nih.gov Hits from such screens can then be used to identify and validate the specific protein targets responsible for the observed effect. ucl.ac.uk

Fragment-Based Drug Discovery: The core amino-oxane structure could be considered a "fragment" for use in fragment-based screening campaigns, where low-molecular-weight compounds are screened for weak binding to a protein target. Hits can then be elaborated into more potent leads.

The tert-butyl ester often functions as a protecting group in organic synthesis, which is readily cleaved under acidic conditions. fiveable.mewikipedia.org This chemical handle could be exploited in probe design, for example, to create caged compounds that are activated only in specific acidic cellular compartments like lysosomes.

Environmental and Sustainability Considerations in its Lifecycle

As the chemical industry moves towards greener and more sustainable practices, the entire lifecycle of a compound, from its synthesis to its environmental fate, is subject to scrutiny. A full Life Cycle Assessment (LCA) for this compound would be a key future research direction, evaluating the environmental impact of its production and use. researchgate.netacsgcipr.org

Key considerations for its lifecycle include:

Sustainable Synthesis: Future research will likely focus on developing more sustainable synthetic routes. This could involve the use of flow microreactors, which can improve efficiency and safety compared to batch processes. rsc.org The development of metal-free catalytic systems or biocatalytic methods would also reduce waste and reliance on hazardous reagents. rsc.orggoogle.com

Atom Economy and Waste Reduction: Evaluating the synthesis based on green chemistry principles, such as atom economy, is essential. Pharmaceutical intermediates often have a larger environmental footprint per kilogram compared to basic chemicals due to complex, multi-step syntheses. epa.govworldscientific.com Optimizing the synthetic pathway to minimize solvent use, energy consumption, and waste generation will be a crucial research focus.

Table 2: Comparison of Potential Synthesis Methods and Sustainability Aspects

| Synthesis Method | Key Advantages | Key Disadvantages | Sustainability Focus |

| Traditional Batch Synthesis | Well-established procedures | Higher energy consumption, potential for thermal runaway, larger solvent volumes | Focus on optimizing existing steps for waste reduction |

| Flow Chemistry | Enhanced heat/mass transfer, improved safety, potential for automation | Higher initial equipment cost | Process intensification, reduced solvent use, energy efficiency rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts (enzymes) | Limited substrate scope, potential for enzyme inhibition | Use of renewable resources, biodegradable catalysts, reduced hazardous waste |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(4-aminooxan-4-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves coupling tert-butyl acetate derivatives with functionalized oxane precursors. For example, brominated or hydroxylated intermediates (e.g., 4-aminooxane) can react under acidic or basic catalysis. Optimizing reaction conditions includes:

- Temperature control : Maintaining 0–60°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and reaction rates .

- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) or coupling agents (e.g., DCC) improve yields in esterification steps .

Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and oxane ring protons (δ 3.0–4.5 ppm). The acetate carbonyl appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of tert-butyl group, m/z –56) .

- IR Spectroscopy : Ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and NH₂ bands (if present) at ~3300 cm⁻¹ .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer: Contradictions often arise from impurities or dynamic molecular behavior. Strategies include:

- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC .

- Computational modeling : DFT calculations predict NMR shifts or optimize molecular geometry to match experimental data .

- Controlled experiments : Re-synthesize the compound under varying conditions to isolate confounding factors (e.g., solvent effects on tautomerism) .

Q. What strategies are employed to enhance the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Intermediate stabilization : Protect reactive groups (e.g., amino groups via Boc protection) to prevent side reactions .

- Stepwise optimization : Use Design of Experiments (DoE) to screen parameters (e.g., stoichiometry, solvent ratios) in each step .

- Catalyst recycling : Immobilized enzymes or reusable catalysts (e.g., polymer-supported reagents) reduce costs and improve efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer:

- Derivative synthesis : Modify the oxane ring (e.g., substituent position, stereochemistry) or ester group (e.g., replace tert-butyl with other alkyl groups) .

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) or antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays .

- Computational docking : Map binding interactions using software like AutoDock to correlate structural features with activity .

Q. What are the stability considerations for storing this compound, and how does the functional group composition influence its reactivity?

- Methodological Answer:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Reactivity : The tert-butyl group enhances steric protection of the ester, slowing hydrolysis. The aminooxane moiety may participate in hydrogen bonding or nucleophilic reactions, requiring pH control (neutral to slightly acidic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.